

Application Notes & Protocols for 2-(1-Azepanylcarbonyl)aniline in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-(1-Azepanylcarbonyl)aniline**

Cat. No.: **B136440**

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Introduction

While specific biological data for **2-(1-Azepanylcarbonyl)aniline** is not extensively documented in publicly available literature, its core structure, an anthranilamide, is a recognized scaffold in medicinal chemistry. Anthranilamide derivatives are key components in a variety of therapeutic agents, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.^[1] The presence of the seven-membered azepane ring, a motif found in over 20 FDA-approved drugs, offers a degree of structural diversity that can be valuable in drug discovery.^{[2][3]} This document outlines potential applications and detailed experimental protocols for the investigation of **2-(1-Azepanylcarbonyl)aniline**, with a primary focus on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a prominent target in cancer therapy.

The rationale for investigating this compound as a PARP inhibitor stems from the fact that many PARP inhibitors incorporate a benzamide or related aromatic amide core that mimics the nicotinamide portion of the NAD⁺ substrate.^[4] The anthranilamide scaffold of **2-(1-Azepanylcarbonyl)aniline** provides a similar pharmacophoric framework.

Potential Application: PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA damage repair.^[5] PARP inhibitors have emerged as a significant class of anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.^{[6][7]} By inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in cell death.^[8]

The proposed investigation of **2-(1-Azepanylcarbonyl)aniline** and its derivatives is centered on their potential to bind to the catalytic domain of PARP1, thereby inhibiting its enzymatic activity and inducing synthetic lethality in cancer cells with appropriate genetic backgrounds.

Quantitative Data Summary

As there is no specific quantitative data for **2-(1-Azepanylcarbonyl)aniline**, the following table presents hypothetical data for a series of its derivatives to illustrate a potential structure-activity relationship (SAR) study. This data is for illustrative purposes only and would need to be determined experimentally.

Compound ID	R1 (Substitution on Aniline Ring)	R2 (Substitution on Azepane Ring)	PARP1 IC50 (nM)	HeLa Cell Line GI50 (µM)
LEAD-001	H	H	850	15.2
LEAD-002	4-Fluoro	H	320	5.8
LEAD-003	4-Methoxy	H	650	12.1
LEAD-004	4-Fluoro	4-Hydroxy	150	2.5
LEAD-005	4-Fluoro	4,4-Difluoro	85	1.1

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Azepanylcarbonyl)aniline

This protocol describes a general method for the synthesis of the title compound via amidation of isatoic anhydride.

Materials:

- Isatoic anhydride
- Azepane
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- To a solution of isatoic anhydride (1.0 eq) in DMF, add azepane (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at 80°C for 4 hours.
- After cooling to room temperature, pour the reaction mixture into water and extract with DCM (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **2-(1-Azepanylcarbonyl)aniline**.

Protocol 2: PARP1 Inhibition Assay (Enzymatic)

This protocol outlines a method to determine the *in vitro* inhibitory activity of the compound against PARP1.

Materials:

- Recombinant human PARP1 enzyme
- Histone H1 (PARP1 substrate)
- Biotinylated NAD⁺
- Streptavidin-HRP conjugate
- TMB substrate
- Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
- 96-well plates
- Plate reader

Procedure:

- Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
- Wash the plate with wash buffer (e.g., PBS with Tween-20).
- Prepare serial dilutions of **2-(1-Azepanylcarbonyl)aniline** in assay buffer.
- In each well, add the PARP1 enzyme, the test compound at various concentrations, and activated DNA.

- Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
- Incubate the plate at room temperature for 1 hour.
- Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.
- Wash the plate and add TMB substrate.
- Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.
- Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa).

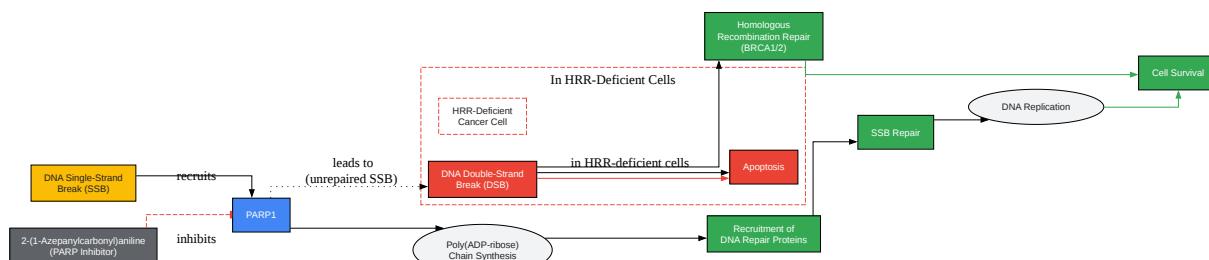
Materials:

- HeLa cells
- DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
- **2-(1-Azepanylcarbonyl)aniline**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- CO₂ incubator
- Plate reader

Procedure:

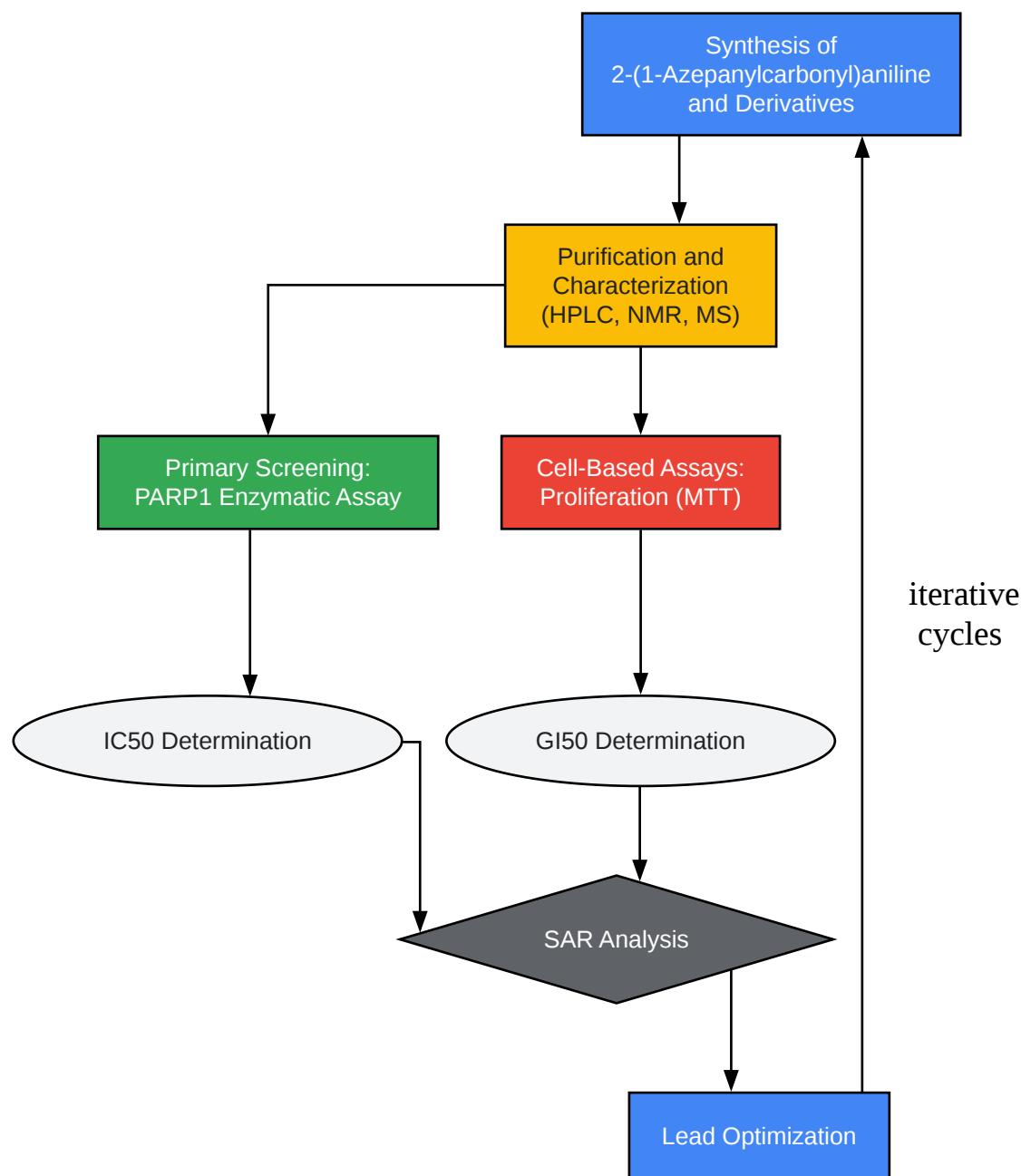
- Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Treat the cells with various concentrations of **2-(1-Azepanylcarbonyl)aniline** and incubate for 72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the media and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Visualizations



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Caption: PARP Inhibition Signaling Pathway.

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Caption: Drug Discovery Workflow.

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